molecular formula C12H8ClNO B085217 (4-Chlorophenyl)(Pyridin-3-Yl)Methanone CAS No. 14548-44-8

(4-Chlorophenyl)(Pyridin-3-Yl)Methanone

Cat. No.: B085217
CAS No.: 14548-44-8
M. Wt: 217.65 g/mol
InChI Key: VZWGUDFNQIAHEY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-3-yl)methanone ( 14548-44-8) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol, is a methanone derivative consisting of a 4-chlorophenyl group linked to a pyridin-3-yl group via a carbonyl functionality . The compound's structure, representable by the SMILES notation O=C(C1=CC=C(Cl)C=C1)C2=CC=CN=C2, provides a unique heteroaromatic system that is of significant interest in various scientific investigations . As a building block in medicinal chemistry and drug discovery research, this molecule serves as a key scaffold for the synthesis of more complex molecules. Its hybrid structure, containing both phenyl and pyridine rings, makes it a valuable intermediate for exploring structure-activity relationships and developing pharmacologically active compounds. Researchers utilize this compound strictly in laboratory settings. This compound is handled with care, following appropriate safety protocols. According to safety information, it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWGUDFNQIAHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163054
Record name 4-Chlorophenyl pyridin-3-yl ketone
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14548-44-8
Record name (4-Chlorophenyl)-3-pyridinylmethanone
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Record name 4-Chlorophenyl pyridin-3-yl ketone
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Record name 4-Chlorophenyl pyridin-3-yl ketone
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Record name 4-chlorophenyl pyridin-3-yl ketone
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Advanced Structural Analysis Through X Ray Crystallography

Single Crystal Growth and X-ray Diffraction Data Collection

The initial and often most challenging step in a crystallographic study is the growth of high-quality single crystals. For a compound like (4-Chlorophenyl)(Pyridin-3-Yl)Methanone, this would typically be achieved by slow evaporation of a saturated solution in a suitable organic solvent or a mixture of solvents. Solvents such as ethanol, methanol (B129727), acetone, or chloroform would be likely candidates. The goal is to obtain crystals of sufficient size and quality, free from defects.

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is then collected, often at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for an Analogous Compound.

ParameterExample Value
Empirical formulaC12H8ClNO
Formula weight217.65
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 5.89 Å, b = 13.52 Å, c = 12.87 Å, β = 98.5°
Volume1012 ų
Z4
Density (calculated)1.428 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)448
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5 to 28.0°
Reflections collected9876
Independent reflections2345 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 136
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128

Crystallographic Data Processing and Structure Refinement

The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This involves integration of the diffraction spots, correction for experimental factors such as absorption, and merging of symmetry-equivalent reflections. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined using a least-squares minimization process. In this iterative process, the calculated diffraction pattern from the model is compared to the observed data, and the atomic coordinates and displacement parameters are adjusted to improve the agreement. Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions. The final refined structure is evaluated by figures of merit such as the R-factor.

Molecular Conformation and Dihedral Angle Analysis

The refined crystal structure of this compound would reveal the precise conformation of the molecule in the solid state. A key feature of interest would be the relative orientation of the 4-chlorophenyl and pyridin-3-yl rings with respect to the central carbonyl group. This is quantified by the dihedral angles between the planes of the aromatic rings and the plane of the ketone bridge.

Intermolecular Interactions and Crystal Packing Architecture

The arrangement of molecules in the crystal, known as the crystal packing, is determined by a network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of the solid material.

While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen atom is a potential hydrogen bond acceptor, as is the nitrogen atom of the pyridine (B92270) ring. Aromatic C-H groups can act as weak hydrogen bond donors. These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal structure. In the crystal structure of a similar compound, weak C—H⋯O interactions link the molecules into infinite chains nih.gov.

Table 2: Example of Hydrogen Bond Geometry in an Analogous Crystal Structure.

D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å<(DHA) / °
C2—H2···O10.932.453.36(2)168
C5—H5···N10.932.583.48(2)163

The presence of two aromatic rings, the 4-chlorophenyl and the pyridin-3-yl groups, suggests the possibility of π-stacking interactions. These non-covalent interactions occur between the electron clouds of aromatic rings and are important in the packing of many organic molecules. The geometry of these interactions can be face-to-face or offset (displaced). The analysis would involve calculating the centroid-to-centroid distances and the slip angles between adjacent aromatic rings. In related structures, π–π stacking interactions with centroid–centroid distances between 3.6 and 3.8 Å are observed nih.gov.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of the electron densities of all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be visualized.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to a protein's active site.

In studies of compounds structurally similar to (4-Chlorophenyl)(pyridin-3-yl)methanone, such as 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, molecular docking has been employed to understand their binding to specific protein targets. nih.gov For instance, docking simulations with enzymes associated with Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase, have been performed. These studies help in visualizing how the ligand fits into the binding pocket of the protein and which conformations are energetically favorable.

The analysis of interactions within protein active sites is a critical step in understanding the mechanism of action of a potential drug. For a derivative of this compound, docking studies revealed specific interactions with amino acid residues in the active sites of target proteins. nih.gov The binding energy values obtained from these simulations, such as -8.00 kcal/mol and -9.60 kcal/mol with two different Alzheimer's-related enzymes (PDB IDs: 2Z5X and 4BDT, respectively), indicate a strong binding affinity. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the stability of the ligand-protein complex.

In Silico Pharmacokinetic and Drug Metabolism Prediction

In silico methods are invaluable for predicting the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME). These predictions help in the early stages of drug development to identify candidates with favorable drug-like properties.

ADMET profiling for derivatives of this compound has been performed to assess their potential as orally administered drugs. nih.gov Such studies calculate various parameters, including drug similarity, bioavailability score, and bioactivity values. nih.gov For a closely related compound, the ADMET profile was determined to have pharmacologically favorable properties, suggesting its potential for further development. nih.gov

Table 1: Predicted ADMET Properties for a this compound derivative

Property Predicted Value Significance
Drug Similarity Favorable Indicates potential as a drug candidate
Bioavailability Score High Suggests good absorption and distribution

This is an interactive table. You can sort and filter the data.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. These calculations are used to understand the reactivity, stability, and spectroscopic properties of a compound.

For a derivative of this compound, DFT studies have been conducted to investigate its structural and electronic properties. nih.gov These calculations help in understanding the distribution of electron density in the molecule and identifying the most reactive sites. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to determine the molecule's chemical reactivity and kinetic stability. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide
Acetylcholinesterase

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the reactivity of chemical species. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This increased polarizability makes the molecule more susceptible to chemical reactions. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. malayajournal.org

The calculated energies of these orbitals allow for the determination of global reactivity descriptors, which quantify the molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). pastic.gov.pk These parameters are invaluable for predicting how the molecule will interact with biological targets or other reagents.

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

Note: The following values are illustrative, based on typical DFT calculations for similar aromatic ketones, and serve to demonstrate the application of FMO theory.

ParameterSymbolFormulaPredicted Value (eV)Interpretation
HOMO Energy EHOMO--6.5 to -7.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy ELUMO--1.0 to -2.0Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap ΔEELUMO - EHOMO4.5 to 6.5Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. malayajournal.org
Ionization Potential IP-EHOMO6.5 to 7.5The minimum energy required to remove an electron from the molecule.
Electron Affinity EA-ELUMO1.0 to 2.0The energy released when an electron is added to the molecule.
Chemical Hardness η(IP - EA) / 22.25 to 3.25Measures resistance to change in electron distribution. pastic.gov.pk
Electronegativity χ(IP + EA) / 23.75 to 4.75The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index ωμ2 / 2η (where μ = -χ)2.2 to 3.5A measure of the energy lowering of a molecule when it accepts electrons. pastic.gov.pk

Electronic Structure and Potential Energy Surface Mapping

Understanding the three-dimensional electronic structure and conformational possibilities of this compound is crucial for predicting its interactions with biological macromolecules. Computational methods provide detailed insights into these aspects.

The electronic structure is often visualized using a Molecular Electrostatic Potential (MEP) map. An MEP surface plots the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.orgacadpubl.eu For this compound, the MEP map would be expected to show negative potential (typically colored red) around the electronegative oxygen of the carbonyl group and the nitrogen of the pyridine (B92270) ring, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov Positive potential (blue) would be expected around the hydrogen atoms, particularly those on the pyridine ring adjacent to the nitrogen.

A Potential Energy Surface (PES) map is a computational tool used to explore the conformational landscape of a molecule. rsc.orgemory.edu By calculating the molecule's energy as a function of one or more geometric parameters (e.g., torsion angles), a PES can identify the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) between them. emory.edu For this compound, a key conformational feature is the rotation around the single bonds connecting the carbonyl group to the phenyl and pyridine rings. A PES scan of these dihedral angles would reveal the preferred orientation of the two aromatic rings relative to each other, which is critical for determining how the molecule fits into a receptor's binding site. The most stable conformation likely involves a non-planar arrangement to minimize steric hindrance between the rings.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in deriving these relationships and guiding the design of more potent and selective molecules. nih.govnih.gov

The QSAR process begins with a dataset of molecules with known biological activities. For derivatives of this compound, this would involve synthesizing analogues with different substituents on the phenyl and pyridine rings and measuring their activity against a specific biological target. researchgate.net Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be classified as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices (e.g., Wiener index), and connectivity indices. researchgate.netresearchgate.net

3D Descriptors: Molecular shape, volume, and quantum chemical descriptors like dipole moment and orbital energies. researchgate.net

Once the descriptors are calculated, a mathematical model is built to correlate them with the observed biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

For this compound, a hypothetical SAR study might explore how different substituents at various positions on the rings affect its activity. For example, modifying the para-position of the phenyl ring (currently occupied by chlorine) or the positions on the pyridine ring could significantly alter electronic and steric properties, influencing binding affinity to a target protein.

Table 2: Illustrative SAR Table for Hypothetical this compound Derivatives

Note: This table is a conceptual example of how SAR data might be organized for this class of compounds. The "Predicted Activity" is hypothetical and intended to illustrate SAR principles.

Compound IDPhenyl Ring Substituent (R1)Pyridine Ring Substituent (R2)Key Descriptors (Example)Predicted Activity (IC50, nM)SAR Rationale
Parent 4-ClNoneMolecular Weight: 217.65; LogP: ~2.8150Baseline activity.
Analog 1 4-FNoneLower MW, higher electronegativity120A smaller halogen may improve binding fit while maintaining electron-withdrawing character.
Analog 2 4-CH3NoneIncreased LogP, electron-donating group350Replacing an electron-withdrawing group with a donating one may be detrimental to activity.
Analog 3 4-OCH3NoneIncreased polarity, H-bond acceptor90Methoxy group could form a beneficial hydrogen bond with the receptor.
Analog 4 4-Cl6-CH3Increased steric bulk near N200Steric hindrance near the pyridine nitrogen might disrupt a key interaction.
Analog 5 4-Cl5-NH2H-bond donor added to pyridine75An amino group could introduce a new hydrogen bonding interaction, enhancing potency.

These computational SAR approaches significantly accelerate the drug discovery process, reducing the reliance on costly and time-consuming synthesis and screening of large numbers of compounds. nih.govemanresearch.org By providing a rational basis for molecular design, these methods help in the efficient optimization of lead compounds into viable drug candidates.

Biological and Pharmaceutical Research Applications

Enzyme Inhibition and Modulatory Studies

The (4-Chlorophenyl)pyridin-3-yl)methanone scaffold and its analogs have been investigated as inhibitors of several key enzymes implicated in human disease.

Methionine Aminopeptidases (MetAPs): MetAPs are crucial enzymes in protein synthesis and are considered targets for anti-cancer therapies. medchemexpress.com Research on pyridinylpyrimidine derivatives has shown that the specific arrangement of the pyridine (B92270) nitrogen is critical for inhibitory activity. A study demonstrated that replacing a 2-pyridin-2-yl group with a 2-pyridin-3-yl group in an inhibitor series resulted in a significant loss of potency against human MetAP enzymes, with a 2-(3-pyridinyl)-pyrimidine analogue showing no effect at concentrations up to 100 μM. nih.gov This highlights the structural importance of the pyridin-3-yl isomer in modulating enzyme inhibitory activity. nih.gov

Kinase Inhibition: Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of cancer. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and found to exhibit inhibitory activity against the kinase AKT2/PKBβ. nih.govtandfonline.com One compound from this series, 4j, showed promising anti-glioma properties linked to its AKT2 inhibition. nih.govfigshare.com

Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic potential, particularly in cancer. A series of 4-substituted pyridine-3-sulfonamides, structurally related to the methanone core, were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA), including the cancer-associated isoforms hCA IX and hCA XII. mdpi.com The study revealed compounds with inhibitory constants (KI) as low as 91 nM for hCA XII and 137 nM for hCA IX. mdpi.com

Other Enzymes: Derivatives based on the pyrrolo[2,3-b]pyridine skeleton have been developed as potent inhibitors of NADPH Oxidase 2 (NOX2), an enzyme involved in oxidative stress and various pathologies. mdpi.com Additionally, a novel potassium-competitive acid blocker, TAK-438, which contains a pyridin-3-ylsulfonyl group, potently inhibited H+,K+-ATPase with an IC50 value of 0.019 μM. nih.gov

Receptor Binding and Agonist/Antagonist Profiling

Compounds containing the (4-chlorophenyl) and pyridine moieties have been central to the development of selective receptor antagonists.

Dopamine D4 Receptor: Several studies have focused on derivatives containing a 4-(4-chlorophenyl)piperazin-1-yl moiety linked to a heterocyclic core as potent and selective antagonists for the human dopamine D4 receptor. nih.govacs.org These antagonists, such as L-745,870, have been identified with high binding affinity (Ki of 0.43 nM) and over 2000-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes. nih.govacs.org The research in this area aims to develop novel antipsychotic agents. scielo.br

Transient Receptor Potential (TRP) Channels: A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. bohrium.com This research has implications for the treatment of pain. bohrium.com In a related area, (Pyridin-2-yl)methanol derivatives have been developed as selective antagonists for the TRPV3 channel, another target for pain and inflammation. nih.govresearchgate.net

Antimicrobial Activity Assessments

The combination of a chlorophenyl ring and a pyridine nucleus is a feature in various compounds screened for antimicrobial properties. nih.gov

Research has demonstrated that derivatives of (4-chlorophenyl)methanone exhibit notable antibacterial activity. A closely related compound, 4-(4-chlorophenyl) pyridine, was found to possess antimicrobial properties against the bacteria Clostridium perfringens and Pseudomonas aeruginosa. phytojournal.comresearchgate.net Furthermore, studies on microwave-irradiated synthesis of (4-chlorophenyl)(6-methylpyridin-3-yl) derivatives showed that several compounds displayed moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of (4-Chlorophenyl)methanone Derivatives and Related Compounds
Compound TypeBacterial StrainActivity LevelSource
(4-chlorophenyl)(6-methylpyridin-3-yl) derivativesStaphylococcus aureusModerate to Good
(4-chlorophenyl)(6-methylpyridin-3-yl) derivativesPseudomonas aeruginosaModerate to Good
(4-chlorophenyl)(6-methylpyridin-3-yl) derivativesEscherichia coliModerate
(4-chlorophenyl)(6-methylpyridin-3-yl) derivativesBacillus subtilisLess Active
4-(4-chlorophenyl) pyridineClostridium perfringensActive phytojournal.comresearchgate.net
4-(4-chlorophenyl) pyridinePseudomonas aeruginosaActive phytojournal.comresearchgate.net

The antifungal potential of this chemical scaffold has also been explored. The related compound 4-(4-chlorophenyl) pyridine was shown to be active against the fungus Aspergillus niger. phytojournal.comresearchgate.net Studies on various derivatives have identified promising antifungal candidates. For example, 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives showed very good antifungal activity against four pathogenic fungal strains. nih.gov Other research has focused on the antifungal profile of chlorophenyl derivatives against plant pathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov A series of pyridine derivatives containing an oxadiazole moiety also demonstrated good anti-fungal activity when compared to the reference drug Ketoconazole. semanticscholar.org

Antiparasitic Activity Exploration (e.g., Anti-leishmanial Potential)

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. mdpi.com The (4-chlorophenyl)methanone structure is found in molecules with promising anti-leishmanial activity. A study on (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives reported several analogues with potent activity against Leishmania donovani promastigotes, surpassing standard drugs like miltefosine and pentamidine. nih.gov Two compounds from this series also showed significant inhibition of L. donovani amastigote forms. nih.gov Other related structures, including 4-substituted 2-(1H-pyrrolo[3,2-c] pyridin-2-yl) propan-2-ols and 1-aryl-4-(naphthalimidoalkyl) piperazines, have demonstrated activity against various Leishmania species such as L. amazonensis, L. braziliensis, L. infantum, and L. major. scitechjournals.comnih.gov The mechanism of some anti-leishmanial compounds may involve the inhibition of parasite-specific enzymes like cdc-2 related protein kinase (CRK3/CYC6). nih.gov

Antineoplastic and Cytotoxic Activity Research

The development of novel anticancer agents is a major focus of pharmaceutical research, and the (4-chlorophenyl)pyridin-3-yl core is present in several classes of compounds with antineoplastic properties.

Anti-Glioma Activity: As mentioned previously, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown potent in vitro activity against glioblastoma cell lines, which was linked to their ability to inhibit the AKT2/PKBβ kinase. nih.govtandfonline.com

Broad Spectrum Antitumor Activity: A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were evaluated by the National Cancer Institute (NCI) and seven compounds exhibited a broad spectrum of antitumor activity against a majority of the tested tumor cell lines. researchgate.netnih.gov One compound, in particular, showed high sensitivity against approximately 26 different cancer cell lines with GI50 values in the nanomolar range. nih.gov

Activity against Specific Cancer Cell Lines: The cytotoxic effects of various derivatives have been tested against a range of human cancer cell lines. A p-chlorophenyl maleanilic acid ligand and its chromium complex showed inhibitory activity against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) carcinoma cell lines. bendola.com A pyrazole derivative, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, was evaluated as a p38 MAPK inhibitor and showed potent cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, with a higher sensitivity in the triple-negative (MDA-MB-231) cells.

Table 2: Cytotoxic Activity of (4-Chlorophenyl)methanone-Related Compounds Against Various Cancer Cell Lines
Compound ClassCancer Cell LineCancer TypeObserved EffectSource
N-(4-chlorophenyl) pyrano[2,3-c]pyrazolesGlioblastoma cell linesBrain CancerGrowth inhibition nih.govtandfonline.com
1-(4-chlorophenyl) pyrazole derivativesNCI 60-cell line panelVariousBroad-spectrum antitumor activity researchgate.netnih.gov
p-Chlorophenyl maleanilic acidHCT-116Colon CarcinomaInhibition bendola.com
p-Chlorophenyl maleanilic acidHepG-2Hepatocellular CarcinomaInhibition bendola.com
p-Chlorophenyl maleanilic acidMCF-7Breast CarcinomaInhibition bendola.com
2-(4-Chlorophenyl) dihydropyrazol-3-oneMCF-7Breast Cancer (ER+)Cytotoxic (IC50: 5.355 µg/mL)
2-(4-Chlorophenyl) dihydropyrazol-3-oneMDA-MB-231Breast Cancer (Triple-Negative)Cytotoxic (IC50: 1.419 µg/mL)

Elucidation of Mechanism of Action at the Molecular Level

The precise mechanism of action for (4-Chlorophenyl)(Pyridin-3-Yl)Methanone at the molecular level is an area of active investigation. However, research on structurally related compounds and computational modeling studies provide significant insights into its likely biological interactions. The presence of two distinct aromatic rings, a 4-chlorophenyl group and a pyridin-3-yl group, connected by a ketone linker, suggests that its biological activity is likely mediated through specific interactions with protein targets.

Identification of Specific Biological Targets

While specific protein targets for this compound are not definitively established in publicly available literature, the broader class of benzoylpyridine derivatives has been investigated for a range of biological activities. These studies suggest that potential targets are often enzymes, where the compound can act as an inhibitor.

Research into compounds with similar structural motifs has revealed inhibitory activity against various enzymes. For instance, derivatives of benzoyl-thioxoimidazolidin-4-one have been identified as inhibitors of α-glucosidase and α-amylase researchgate.net. Similarly, other heterocyclic compounds containing a chlorophenyl moiety have shown inhibitory potential against enzymes like acetylcholinesterase and urease scielo.br. Furthermore, the N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide scaffold, which shares aromatic features, has been explored for its inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα) mdpi.com.

Table 1: Potential Enzyme Classes Targeted by Structurally Related Compounds

Enzyme ClassExample of Related Compound ClassPotential Therapeutic Area
Carbohydrate-hydrolyzing enzymes (e.g., α-glucosidase, α-amylase)Benzoyl-thioxoimidazolidin-4-onesDiabetes
Hydrolases (e.g., Acetylcholinesterase, Urease)1,3,4-Oxadiazole and piperidine derivativesNeurodegenerative diseases, Ulcers
Kinases (e.g., PI3Kα)N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidesCancer

This table is illustrative and based on activities of structurally related compounds, not direct evidence for this compound.

Role of Aromatic Interactions with Protein Active Sites

The aromatic nature of both the 4-chlorophenyl and pyridin-3-yl rings is critical to the biological activity of this compound. These rings can engage in various non-covalent interactions with the amino acid residues that form the active site of a target protein. These interactions are fundamental to the binding affinity and specificity of the compound.

Hydrophobic Interactions: The phenyl ring of the 4-chlorophenyl group is hydrophobic and can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the protein's binding pocket. These interactions are driven by the hydrophobic effect and are crucial for the initial recognition and anchoring of the molecule within the active site nih.gov.

Aromatic Interactions:

π-π Stacking: The electron-rich π systems of the aromatic rings can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions can be either face-to-face or edge-to-face (T-shaped) and contribute significantly to the binding energy.

Cation-π Interactions: The pyridinyl nitrogen can be protonated under physiological conditions, acquiring a positive charge. This positive charge can then interact favorably with the electron-rich π faces of aromatic amino acid residues mdpi.com. This type of interaction is known to be a strong non-covalent force in protein-ligand binding. Geometric analysis of protein structures has shown that positively charged amino groups are preferentially located near the centroids of aromatic rings rutgers.edu.

CH-π Interactions: The C-H bonds of the aromatic rings can interact with the π systems of aromatic amino acid residues. These interactions, while weaker than other non-covalent bonds, are numerous and collectively contribute to the stability of the protein-ligand complex nih.govresearchgate.net.

The chlorine substituent on the phenyl ring can also play a role in modulating the electronic properties of the ring and can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the protein.

Molecular docking studies on analogous compounds have visualized these interactions. For example, in the case of α-glucosidase inhibitors, key interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues like Asp203, Asp542, and His600 mdpi.com.

Table 2: Summary of Potential Aromatic Interactions and Involved Amino Acid Residues

Type of InteractionDescriptionKey Amino Acid Residues
π-π Stacking Interaction between the π-orbitals of the compound's aromatic rings and aromatic residues in the protein.Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Cation-π Interaction Electrostatic interaction between the positively charged pyridinium ion and the electron-rich face of an aromatic residue.Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic Interaction Interaction between the nonpolar regions of the compound and nonpolar amino acid side chains.Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)
CH-π Interaction Interaction between the C-H bonds of the compound and the π-system of an aromatic residue.Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)

Medicinal Chemistry and Rational Drug Design Principles

Strategic Design of Analogues and Derivatives

The strategic design of analogues and derivatives of (4-Chlorophenyl)(pyridin-3-yl)methanone is a cornerstone of efforts to modulate its pharmacological profile. Medicinal chemists employ a variety of strategies to create novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. These strategies often involve the modification of both the chlorophenyl and pyridinyl rings, as well as the central ketone moiety.

Key approaches to the design of analogues include:

Substitution on the Phenyl Ring: The introduction of different substituents on the 4-chlorophenyl ring can significantly impact biological activity. Variations in the electronic and steric properties of these substituents can fine-tune the compound's interaction with its biological target. For instance, replacing the chlorine atom with other halogens or with electron-donating or electron-withdrawing groups can alter the compound's binding affinity and selectivity.

Modification of the Pyridine (B92270) Ring: The pyridine ring offers multiple avenues for modification. Altering the position of the nitrogen atom within the ring (isomeric pyridinyl ketones) can have a profound effect on the compound's biological activity, as can the introduction of various substituents at different positions on the pyridine ring.

Alteration of the Ketone Linker: The ketone group itself can be modified to explore its role in target binding. It can be reduced to a methylene (B1212753) or hydroxyl group, or replaced with other linking moieties to probe the importance of the carbonyl oxygen as a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) Development and Lead Optimization

Influence of Halogen Substituents on Biological Activity

The presence and nature of a halogen substituent on the phenyl ring are critical determinants of biological activity in many diaryl ketone scaffolds. Halogens can influence a compound's properties in several ways, including its lipophilicity, electronic character, and ability to form halogen bonds with the target protein.

Halogen SubstituentLipophilicity (LogP)Electronic EffectPotential for Halogen Bonding
FluorineHighStrongly electron-withdrawingWeak
ChlorineVery HighElectron-withdrawingModerate
BromineExtremely HighElectron-withdrawingStrong
IodineHighestWeakly electron-withdrawingStrongest

This table provides a general overview of the properties of halogen substituents and their potential impact on biological activity.

Systematic replacement of the chlorine atom in this compound with other halogens can lead to significant variations in potency and selectivity. For example, in some kinase inhibitor series, the presence of a chlorine or bromine atom at the para-position of the phenyl ring has been shown to be optimal for activity. researchgate.net

Impact of Pyridine Nitrogen Position on Pharmacological Profile

Studies on kinase inhibitors have demonstrated that isomeric forms of pyridinyl-containing compounds can exhibit vastly different activities and selectivities. For instance, a pyridin-2-yl derivative might bind to a kinase active site differently than a pyridin-3-yl or pyridin-4-yl analogue, leading to altered inhibition profiles. nih.gov This highlights the importance of exploring all possible positional isomers during lead optimization.

Pharmacophore Modeling and Discovery

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For diaryl ketone-based inhibitors, a typical pharmacophore model might include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen of the ketone and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The chlorophenyl and pyridinyl rings represent hydrophobic regions that can engage in van der Waals interactions with the target.

Halogen Bonding Donor/Acceptor: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

By generating and validating pharmacophore models based on known active compounds, researchers can virtually screen large chemical libraries to identify novel molecules with the potential to exhibit the desired biological activity. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Development as a Building Block in Complex Pharmaceutical Syntheses

Beyond its potential as a lead compound, this compound and its derivatives can serve as valuable building blocks in the synthesis of more complex pharmaceutical agents. The reactive ketone functionality and the presence of two modifiable aromatic rings make it a versatile intermediate for the construction of larger, more intricate molecular architectures.

Potential Applications in Materials Science

Exploration as Components in Advanced Functional Materials

The incorporation of (4-chlorophenyl)(pyridin-3-yl)methanone into advanced functional materials is an area that, while theoretically promising, remains largely unexplored in peer-reviewed literature. The presence of both a halogenated aromatic ring and a nitrogen-containing heterocycle provides multiple sites for potential interactions and functionalization. These features could theoretically be exploited in the design of materials with tailored properties. For instance, the pyridine (B92270) nitrogen atom can act as a ligand for metal ions, opening the possibility of forming metal-organic frameworks (MOFs) or coordination polymers. The chlorophenyl group, on the other hand, can engage in halogen bonding, a directional interaction that can be utilized in crystal engineering to control the solid-state packing of molecules.

Investigation of Electronic and Optical Properties

The electronic and optical properties of this compound have not been extensively detailed in scientific publications. Generally, diaryl ketones can exhibit interesting photophysical behaviors, including phosphorescence and photosensitizing capabilities. The presence of the chlorine atom and the pyridine ring can influence the electronic distribution within the molecule, potentially affecting its absorption and emission spectra.

A study on a structurally related compound, cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one, has shown that organic materials containing chlorophenyl groups can exhibit nonlinear optical (NLO) properties. researchgate.net The investigation of its crystal structure revealed a non-centrosymmetric arrangement, which is a prerequisite for second-harmonic generation (SHG). researchgate.net While this provides a hint at the potential of the chlorophenyl moiety, dedicated studies are required to determine if this compound possesses similar NLO properties.

Table 1: Theoretical Electronic and Optical Properties of Interest

PropertyPotential SignificanceResearch Status
Nonlinear Optics (NLO) Applications in optical communications and data storage.Not reported for this compound.
Photoluminescence Potential use in organic light-emitting diodes (OLEDs) or sensors.Not reported.
UV-Vis Absorption Understanding the electronic transitions and potential for UV-filtering applications.Not reported.

Role as Molecular Scaffolds in Supramolecular Assemblies

The structure of this compound makes it a candidate for use as a molecular scaffold in the construction of supramolecular assemblies. The pyridine nitrogen atom provides a well-defined coordination site for metal ions or a hydrogen bond acceptor site. The aromatic rings can participate in π-π stacking interactions, which are crucial in directing the self-assembly of molecules.

Furthermore, the chlorine substituent can participate in halogen bonding, an increasingly utilized non-covalent interaction in crystal engineering and supramolecular chemistry. Research on other chloro-substituted organic molecules has demonstrated the utility of halogen bonding in forming predictable and robust supramolecular structures. For instance, studies on cocrystals of 3/4-chlorobenzoic acid and amino-chloropyridine derivatives have highlighted the role of halogen bonding in their crystal packing. mdpi.com The ability of the chloro group to act as an electrophilic site allows for directional interactions with nucleophiles, guiding the formation of one-, two-, or three-dimensional networks. mdpi.com

Table 2: Potential Supramolecular Interactions

Interaction TypeMolecular FeaturePotential OutcomeResearch Status
Coordination Bonding Pyridine NitrogenFormation of metal-organic complexes, coordination polymers.Not reported.
Hydrogen Bonding Pyridine Nitrogen (acceptor)Formation of hydrogen-bonded networks with suitable donor molecules.Not reported.
π-π Stacking Phenyl and Pyridine RingsDirectional self-assembly, formation of columnar or layered structures.Not reported.
Halogen Bonding Chlorine AtomControlled crystal packing, formation of defined supramolecular architectures.Not reported.

Q & A

Q. What are the recommended synthetic routes for (4-Chlorophenyl)(Pyridin-3-Yl)Methanone, and how can reaction efficiency be optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with pyridine-3-boronic acid under palladium catalysis. Optimization involves controlling stoichiometry (1:1.2 molar ratio of acyl chloride to boronic acid) and using anhydrous conditions with tetrahydrofuran (THF) as the solvent. Reaction efficiency can be improved by adding molecular sieves to absorb moisture and maintaining temperatures between 60–80°C. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and carbonyl resonance (e.g., carbonyl peak at ~195 ppm in 13C^{13}C-NMR).
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm1^{-1}) and C-Cl (~750 cm1^{-1}).
  • X-ray Crystallography : Resolves bond lengths and angles, with reported dihedral angles between the pyridine and chlorophenyl rings (e.g., 45–55°) .

Q. How should researchers design experiments to study the compound’s reactivity under varying pH conditions?

Use buffered solutions (pH 2–12) and monitor reactions via UV-Vis spectroscopy or HPLC. For example, track hydrolysis of the ketone group by observing changes in absorbance at 270 nm. Control variables include temperature (25–40°C), ionic strength, and light exposure. Kinetic studies should employ pseudo-first-order conditions with excess reagent .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound be resolved?

Discrepancies often arise from solvent polarity and crystallinity. Use differential scanning calorimetry (DSC) to assess polymorphic forms and quantify solubility via shake-flask method in solvents like DMSO, ethanol, and water. Validate results with high-performance liquid chromatography (HPLC) and compare against computational predictions (e.g., Hansen solubility parameters) .

Q. What computational methods are suitable for predicting the compound’s binding affinity with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories. Validate with in vitro assays (e.g., fluorescence quenching) .

Q. How can impurity profiles be systematically characterized during scale-up synthesis?

Employ LC-MS/MS to detect trace impurities (e.g., chlorinated byproducts). Reference pharmacopeial standards (e.g., EP Impurity A/B/C) for quantification. Use orthogonal methods like 1H^1H-NMR with suppression techniques to resolve overlapping signals. Limit impurities to <0.15% per ICH guidelines .

Q. What experimental strategies mitigate degradation of this compound in long-term stability studies?

Store samples in amber vials under inert gas (N2_2) at −20°C. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and identify degradation products using high-resolution mass spectrometry (HRMS). Stabilizers like BHT (0.01% w/w) can suppress oxidative cleavage .

Q. How can crystallographic challenges (e.g., poor crystal growth) be addressed for structural analysis?

Optimize solvent systems (e.g., DCM/hexane diffusion) and employ seeding techniques. For hygroscopic samples, use oil-coated loops during X-ray data collection. If twinning occurs, reprocess data with software like SHELXT or OLEX2 .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in drug discovery contexts?

  • Synthesize analogs with substitutions on the pyridine or chlorophenyl rings.
  • Test in vitro bioactivity (e.g., IC50_{50} values) against target enzymes.
  • Perform 3D-QSAR using CoMFA or CoMSIA to correlate electronic/steric features with activity .

Q. How should researchers validate the compound’s toxicity profile in cell-based assays?

Use immortalized cell lines (e.g., HEK293 or HepG2) for MTT assays at concentrations 1–100 µM. Include positive controls (e.g., cisplatin) and measure apoptosis markers (e.g., caspase-3 activation). For genotoxicity, conduct comet assays or γ-H2AX staining .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR and X-ray for structure; HPLC and LC-MS for purity) .
  • Advanced Instrumentation : Leverage synchrotron facilities for high-resolution crystallography or cryo-EM for macromolecular interactions .

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